(R)-(-)-N-Benzyl-2-phenylglycinol
Overview
Description
Synthesis Analysis
The asymmetric synthesis of (R)-phenylglycinol, which shares a structural motif with (R)-(-)-N-Benzyl-2-phenylglycinol, can be efficiently accomplished from racemic styrene oxide through a three-step one-pot cascade system utilizing epoxide hydrolase, glycerol dehydrogenase, and ω‐transaminase. This process achieves high yield and enantioselectivity, demonstrating the compound's efficient and scalable synthesis route (Sun et al., 2019).
Molecular Structure Analysis
The structural analysis and x-ray diffraction of derivatives of (R)-N-Benzyl-2-phenylglycinol have revealed insights into the stereoselective nature of its reactions. For instance, condensation with ethyl glyoxylate leads to the formation of pure enantiomeric products, which can be stereoselectively cleaved, demonstrating the compound's configurational stability and utility in synthesizing enantiomerically pure α-amino carboxylates (Andrés et al., 1992).
Chemical Reactions and Properties
(R)-(-)-N-Benzyl-2-phenylglycinol undergoes various chemical reactions, illustrating its versatility as a chiral building block. For example, its reaction with phenylglyoxal hydrate undergoes a stereospecific rearrangement, forming 2-hydroxy-3-phenyl-5,6-dihydro-1,4-oxazines, which are significant for its role in synthetic chemistry (Sheradsky & Silcoff, 1997).
Scientific Research Applications
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Asymmetric Synthesis of α-Amino Phosphonic Acids
- Field : Organic Chemistry
- Application : “®-(-)-N-Benzyl-2-phenylglycinol” is used for the asymmetric synthesis of α-amino phosphonic acids .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The outcomes of this application are not specified in the source .
-
Synthesis of Optically Pure β-Substituted Amines
- Field : Organic Chemistry
- Application : This compound serves as a starting material for a practical route to optically pure β-substituted amines .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The outcomes of this application are not specified in the source .
Safety And Hazards
This would involve discussing the safety precautions that need to be taken when handling the compound, as well as its potential hazards. This could include its toxicity, flammability, and environmental impact.
Future Directions
This would involve discussing potential future research directions for the compound. This could include potential applications, modifications to improve its properties, or areas of its chemistry that need further exploration.
properties
IUPAC Name |
(2R)-2-(benzylamino)-2-phenylethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c17-12-15(14-9-5-2-6-10-14)16-11-13-7-3-1-4-8-13/h1-10,15-17H,11-12H2/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTFBWZQHBTVPEO-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(CO)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN[C@@H](CO)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60443111 | |
Record name | (R)-(-)-N-Benzyl-2-phenylglycinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60443111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(-)-N-Benzyl-2-phenylglycinol | |
CAS RN |
14231-57-3 | |
Record name | (R)-(-)-N-Benzyl-2-phenylglycinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60443111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-(-)-N-Benzyl-2-phenylglycinol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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